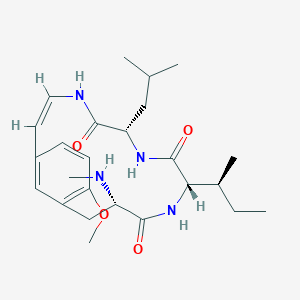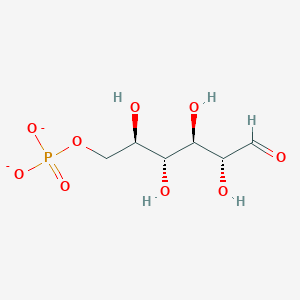
D-allose 6-phosphate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-allose 6-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of D-allose 6-phosphate; major species at pH 7.3. It is a conjugate base of a D-allose 6-phosphate.
科学的研究の応用
Anti-Proliferative Activities in Cancer
Research has shown that D-allose 6-phosphate (A6P) exhibits anti-proliferative activities against various human cancer cell lines. A study by Ishiyama et al. (2019) focused on synthesizing a derivative of A6P with biodegradable protecting groups. This derivative demonstrated a higher anti-proliferative activity against human leukemia cell lines compared to A6P itself, suggesting a potential for therapeutic applications in cancer treatment (Ishiyama et al., 2019).
Role in Plant Defense Mechanisms
D-allose 6-phosphate also plays a role in plant defense. Kano et al. (2013) found that D-allose induced resistance to Xanthomonas oryzae in rice leaves, triggering defense responses such as reactive oxygen species formation and gene expression of pathogenesis-related proteins. This resistance was attributed to the hexokinase-mediated conversion of D-allose to D-allose 6-phosphate, highlighting its potential use in agricultural applications for disease resistance in crops (Kano et al., 2013).
Enzymatic Production of Rare Sugars
The enzymatic properties and applications of phosphate sugar isomerases, including those that produce D-allose, have been explored. Kim et al. (2020) reviewed the potential of these enzymes in producing valuable rare sugars like D-allose for uses such as low-calorie sweeteners and pharmaceutical precursors (Kim, Kim, & Yeom, 2020).
Potential in Biotechnological Production
D-allose's potential in biotechnological production is significant. Lim & Oh (2011) discussed the pharmaceutical activities of D-allose, including its anti-cancer, anti-inflammatory, and immunosuppressant properties, and reviewed various methods of D-allose production using enzymes like ribose-5-phosphate isomerase (Lim & Oh, 2011).
特性
製品名 |
D-allose 6-phosphate(2-) |
|---|---|
分子式 |
C6H11O9P-2 |
分子量 |
258.12 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5-,6+/m0/s1 |
InChIキー |
VFRROHXSMXFLSN-BGPJRJDNSA-L |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



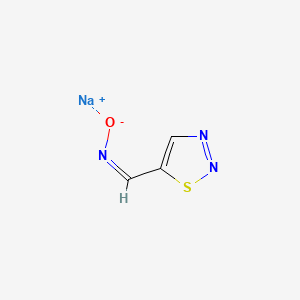
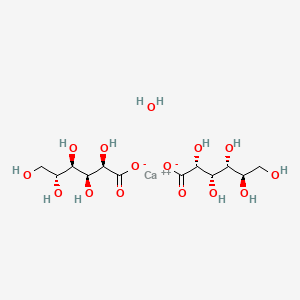
![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)
![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)
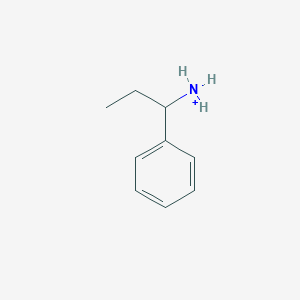
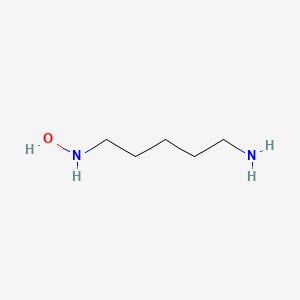
![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)
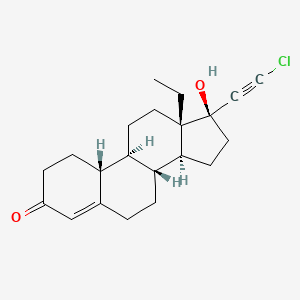
![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)
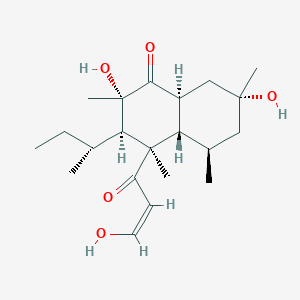

![(8R,9S,10R,13S,14S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1260576.png)
